molecular formula C22H20N2O5S B11141115 methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11141115
M. Wt: 424.5 g/mol
InChI Key: IWSDFAJQQWCOQJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with the following structural formula:

C20H21NO7\text{C}_{20}\text{H}_{21}\text{NO}_7 C20​H21​NO7​

It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Benzodioxepin Ring:

    • Starting from suitable precursors, the benzodioxepin ring system is formed through cyclization reactions.
    • Reaction conditions may involve acid-catalyzed intramolecular condensation.
  • Acetylation and Thiazole Formation:

    • The benzodioxepin ring is acetylated at the 7-position.
    • A thiazole ring is introduced at the 5-position via condensation with a thiazole precursor.

Industrial Production:

Industrial-scale production methods may vary, but they typically follow similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction:

    Substitution Reactions:

    Major Products:

Scientific Research Applications

Chemistry:

    Medicinal Chemistry:

    Organic Synthesis:

Biology and Medicine:

    Biological Activity:

Industry:

Mechanism of Action

  • The compound likely interacts with specific molecular targets.
  • Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H20N2O5S/c1-27-21(26)19-20(15-6-3-2-4-7-15)30-22(24-19)23-18(25)13-14-8-9-16-17(12-14)29-11-5-10-28-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,23,24,25)

InChI Key

IWSDFAJQQWCOQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)C4=CC=CC=C4

Origin of Product

United States

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